Chiral Purity vs. Racemic Mixture: An Inherent Zero-Tolerance Differentiation
The CAS 1820572-01-7 entity is defined as the single (R)-enantiomer. Its closest commercially indexed analog, CAS 1955531-61-9 (1-[4-(1-azidoethyl)-2-fluorophenyl]-1H-pyrazole), is registered with no stereochemical designation and is presumed to be the racemic mixture . In the absence of a specific quantitative biological assay, the difference in enantiomeric composition is itself the critical comparative metric: the target compound provides 100% (R)-enantiomer, whereas the racemate provides only 50% (R)-enantiomer and 50% (S)-enantiomer, representing a 50% active-specie dilution and a 50% unknown-configuration contaminant introduction for any chirality-dependent context. No published quantitative biological or catalytic efficiency head-to-head data are available to further quantify the consequences.
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (stereochemically defined by CAS 1820572-01-7) |
| Comparator Or Baseline | 1-[4-(1-azidoethyl)-2-fluorophenyl]-1H-pyrazole (CAS 1955531-61-9): Racemic mixture (50% R, 50% S) |
| Quantified Difference | 50% absolute difference in (R)-enantiomer content; introduction of 50% (S)-enantiomer contaminant |
| Conditions | Defined by CAS registry and standard stereochemical classification; no specific batch analytical data publicly available |
Why This Matters
When a downstream process (e.g., formation of a stereospecific bioconjugate or a chiral drug candidate) requires exclusive (R) configuration, the racemate yields only half the effective material and introduces an uncharacterized enantiomeric impurity that can compromise catalytic, biological, or regulatory outcomes.
